Endothelin receptor antagonist

Description

Properties

Molecular Formula |

C96H140N20O25S |

|---|---|

Molecular Weight |

2006.3 g/mol |

IUPAC Name |

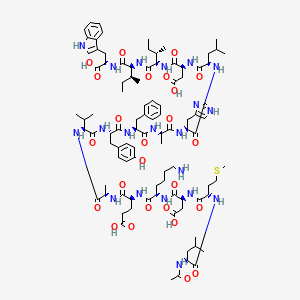

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C96H140N20O25S/c1-15-52(9)79(94(138)113-74(96(140)141)42-59-46-99-63-27-21-20-26-62(59)63)116-95(139)80(53(10)16-2)115-92(136)73(45-77(123)124)111-88(132)68(39-50(5)6)108-90(134)71(43-60-47-98-48-100-60)107-81(125)54(11)102-86(130)69(40-57-24-18-17-19-25-57)109-89(133)70(41-58-29-31-61(118)32-30-58)112-93(137)78(51(7)8)114-82(126)55(12)101-83(127)65(33-34-75(119)120)105-84(128)64(28-22-23-36-97)104-91(135)72(44-76(121)122)110-85(129)66(35-37-142-14)106-87(131)67(38-49(3)4)103-56(13)117/h17-21,24-27,29-32,46-55,64-74,78-80,99,118H,15-16,22-23,28,33-45,97H2,1-14H3,(H,98,100)(H,101,127)(H,102,130)(H,103,117)(H,104,135)(H,105,128)(H,106,131)(H,107,125)(H,108,134)(H,109,133)(H,110,129)(H,111,132)(H,112,137)(H,113,138)(H,114,126)(H,115,136)(H,116,139)(H,119,120)(H,121,122)(H,123,124)(H,140,141)/t52-,53-,54-,55-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-,80-/m0/s1 |

InChI Key |

AYJUXFCWNAVJLN-FHOIYVHLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of BQ-3020 (trifluoroacetate salt) involves the solid-phase peptide synthesis method . This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The reaction conditions typically involve the use of protective groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .

Chemical Reactions Analysis

BQ-3020 (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions during its synthesis . The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions. The major products formed from these reactions are the desired peptide and any by-products resulting from incomplete reactions or side reactions .

Scientific Research Applications

Applications in Pulmonary Arterial Hypertension

ERAs are most prominently used in the management of pulmonary arterial hypertension (PAH). Clinical trials have demonstrated their efficacy in improving exercise capacity and overall quality of life for patients with PAH.

Key Clinical Trials

- BREATHE-1 Trial : Bosentan significantly improved the 6-minute walking distance (6MWD) by 44 meters compared to placebo after 16 weeks .

- ARIES-1 Trial : Ambrisentan showed a mean difference of 51 meters in 6MWD compared to placebo .

- SERAPHIN Trial : Macitentan improved 6MWD by 12.5 meters versus placebo .

| Drug | Improvement in 6MWD | Study |

|---|---|---|

| Bosentan | 44 m | BREATHE-1 |

| Ambrisentan | 51 m | ARIES-1 |

| Macitentan | 12.5 m | SERAPHIN |

Renal Disease

ERAs have shown promise in treating chronic kidney disease (CKD) and diabetic nephropathy. Atrasentan, for instance, has been effective in models of hypertension-induced kidney disease and focal segmental glomerulosclerosis . The potential for ERAs to slow disease progression in renal conditions is an area of active research.

Cancer

There is emerging evidence supporting the use of ERAs in oncology, particularly in managing cancer-related pain. Studies indicate that bosentan can reduce pain severity in patients with cancer, including prostate and bone cancers . The endothelin axis may play a role in nociception, suggesting that targeting these receptors could enhance pain management strategies.

Heart Failure

The application of ERAs in heart failure has been less successful. In the Endothelin A Receptor Antagonist Trial in Heart Failure (EARTH), darusentan did not show significant benefits on left ventricular end-systolic volume or mortality compared to placebo . This highlights the complexities involved in utilizing ERAs for heart failure management.

Pain Management

ERAs have been studied for their analgesic properties, particularly in conditions such as sickle cell disease and Raynaud’s phenomenon. Observational studies have reported decreased pain severity among patients treated with bosentan . Additionally, ERAs may enhance the analgesic effects of opioids, offering potential benefits for managing opioid tolerance and withdrawal symptoms .

Case Studies and Observational Data

- Pulmonary Arterial Hypertension : A longitudinal study involving patients with PAH demonstrated sustained improvements in functional class and exercise capacity over extended treatment periods with bosentan.

- Chronic Kidney Disease : In a cohort study, atrasentan was associated with a significant reduction in proteinuria and stabilization of renal function over six months.

- Cancer Pain Management : A small observational study found that patients receiving bosentan for cancer-related pain reported lower pain scores after 16 weeks of treatment.

Mechanism of Action

BQ-3020 (trifluoroacetate salt) exerts its effects by selectively binding to endothelin type B receptors . This binding induces the formation of inositol triphosphate and the mobilization of calcium ions in cells . These signaling events lead to various physiological responses, such as vasoconstriction and the regulation of nitric oxide production . The molecular targets of BQ-3020 include the endothelin type B receptors and the downstream signaling pathways activated by these receptors .

Comparison with Similar Compounds

Comparative Analysis of ERAs and Similar Compounds

Receptor Selectivity and Pharmacodynamics

Key Insights :

Key Insights :

Clinical Efficacy in Specific Indications

Pulmonary Arterial Hypertension (PAH)

- Bosentan : First-line ERA with proven efficacy (BREATHE-1 trial) but requires liver monitoring .

- Macitentan : Superior long-term outcomes (SERAPHIN trial: 45% risk reduction in morbidity/mortality vs. placebo) .

Diabetic Nephropathy (DN)

- Atrasentan : REDUCE-CKD trial showed 35–50% reduction in albuminuria but dose-dependent edema .

- Meta-analysis of 5,271 patients: ERAs reduce proteinuria (RR 0.72) but increase HF risk (RR 1.45) .

Heart Failure (HF)

Resistant Hypertension

Emerging Agents and Therapeutic Trends

- SC0062 : Selective ETA antagonist in phase III trials for IgA nephropathy, showing reduced proteinuria without significant adverse events .

Biological Activity

Endothelin receptor antagonists (ERAs) are a class of drugs that inhibit the action of endothelin, a potent vasoconstrictor peptide involved in various cardiovascular and pathological processes. The biological activity of ERAs is primarily mediated through their interaction with two subtypes of endothelin receptors: ET_A and ET_B. This article explores the biological activity of ERAs, including their mechanisms, therapeutic applications, and research findings.

Receptor Selectivity

ERAs exhibit varying selectivity for ET_A and ET_B receptors:

- Bosentan : A non-selective antagonist with a 40:1 affinity ratio for ET_A over ET_B.

- Ambrisentan : A selective ETA antagonist with approximately 200-fold selectivity for ET_A (Ki values: 1 nM for ETA, 195 nM for ETB).

- Macitentan : A dual antagonist with improved pharmacokinetic properties.

The selectivity of these compounds influences their therapeutic efficacy and side effects. For instance, ET_A antagonism primarily leads to vasodilation, while ET_B activation can mediate vasodilation and promote the release of nitric oxide and prostacyclin from endothelial cells .

Biological Activity

ERAs prevent the binding of endothelin-1 (ET-1) to its receptors, thereby reducing vasoconstriction, cell proliferation, and inflammation associated with various diseases. This mechanism is crucial in conditions like pulmonary arterial hypertension (PAH), heart failure, and systemic sclerosis.

Pulmonary Arterial Hypertension (PAH)

ERAs have shown significant efficacy in treating PAH:

- Bosentan : In the BREATHE-1 trial, bosentan improved the 6-minute walking distance (6MWD) by 44 meters compared to placebo .

- Ambrisentan : In the ARIES-1 trial, it improved 6MWD by 51 meters at the highest dose compared to placebo .

- Macitentan : Demonstrated similar benefits in PAH management with an enhanced safety profile.

Cardiac Remodeling

Studies have reported beneficial long-term effects of bosentan on cardiac remodeling in post-infarction rat models. It has been associated with improved hemodynamics and survival rates .

Other Conditions

Research indicates potential applications of ERAs in:

- Cancer : Zibotentan combined with EGFR antagonists reduced tumor cell proliferation .

- Opioid Withdrawal : Selective ET_A antagonists may alleviate withdrawal symptoms in morphine-tolerant mice .

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of ERAs:

| Trial Name | Drug | Patient Population | Key Findings |

|---|---|---|---|

| BREATHE-1 | Bosentan | PAH patients | Improved 6MWD by 44 m |

| ARIES-1 | Ambrisentan | Moderate to severe PAH | Improved 6MWD by 51 m |

| EARLY | Bosentan | Mildly symptomatic PAH | Preliminary results indicate positive outcomes |

Mechanistic Studies

Recent studies have elucidated the structural basis for antagonist selectivity at endothelin receptors. Key residues that confer antagonist selectivity have been identified, which can inform the design of new drugs targeting these receptors .

Side Effects and Safety Profile

Common side effects associated with ERAs include headache, hepatic enzyme elevation, and potential worsening of PAH symptoms. Long-term safety profiles are still being evaluated through ongoing studies .

Q & A

Q. What are the key considerations when selecting ETA vs. ETB receptor antagonists in experimental models?

Methodological considerations include:

- Receptor selectivity : Use selective antagonists (e.g., BQ-123 for ETA, sarafotoxin S6c for ETB) to isolate subtype-specific effects. Functional assays (e.g., vascular contraction studies) should confirm selectivity .

- Tissue specificity : Human internal mammary arteries (IMA) show predominant ETA-mediated contraction, while veins (IMV) exhibit mixed ETA/ETB responses. Verify receptor expression via RT-PCR or Northern blot .

- Dose-response validation : Preincubation with antagonists (e.g., FR139317 for ETA) can identify "resistant" contractile components mediated by ETB receptors .

Q. How do in vitro organ culture models elucidate endothelin receptor plasticity?

- Protocol : Culture human arteries (e.g., omental arteries) in serum-free medium for 5 days. Assess ET-1/ET-3-induced contractions pre- and post-culture .

- Key findings : Cultured arteries upregulate ETB receptors, shifting from ETA-dominated (fresh tissue) to ETB-dominated responses. Use antagonists (e.g., BQ-788 for ETB) to validate this plasticity .

- mRNA analysis : RT-PCR reveals increased ETB receptor mRNA post-culture, correlating with functional changes .

Q. What preclinical models are used to evaluate endothelin antagonists in hypertension or vasospasm?

- Cyclosporine-induced hypertension (rats) : Administer ETA antagonist FR139317 (10 mg/kg/day) to normalize blood pressure and vascular hyperreactivity. Measure aortic ETA receptor mRNA via qPCR .

- Canine cerebral vasospasm : Use a two-hemorrhage model. Continuous systemic infusion of BQ-485 (120 mg/day) reduces basilar artery narrowing by 15.1% (vs. controls) .

- Metabolic dysfunction : In diabetic rats, bosentan (dual antagonist) improves endothelial function via flow-mediated dilation assays .

Advanced Research Questions

Q. How can conflicting data on receptor subtype contributions to vascular pathologies be resolved?

- Contradiction : ETB receptors mediate contraction in cultured human arteries but not in fresh tissue .

- Resolution :

- Temporal analysis : Prolonged ETB agonist exposure (e.g., sarafotoxin S6c) downregulates receptors, isolating ETA effects .

- Two-site modeling : In cultured arteries, ETB receptors account for 70% of high-potency ET-1 responses, while ETA drives 75% of maximal contraction .

- Species/tissue variability : Porcine coronary arteries show stronger ETA dependence than human IMV .

Q. What methodological approaches validate dual ETA/ETB antagonists in hypertension research?

- Pharmacological profiling :

- In vitro : Compare IC50 values (e.g., bosentan: pA2 = 9.5 for ETA, 7.7 for ETB) using radioligand binding assays .

- In vivo : Co-administer with renin-angiotensin system blockers (e.g., aprocitentan + ACE inhibitors) to assess additive effects on blood pressure in spontaneous hypertensive rats .

- Clinical translation : Design randomized trials with endpoints like vascular resistance and endothelin-1 plasma levels .

Q. How do endothelin receptor dynamics change post-cerebral ischemia?

Q. What emerging endothelin antagonists are being evaluated in clinical trials?

- Aprocitentan (dual ETA/ETB) :

- Phase II : 75 mg/day reduces systolic BP by 12.3 mmHg in resistant hypertension. Use ambulatory blood pressure monitoring (ABPM) for efficacy .

- Combination therapy : Synergizes with valsartan (AT1R blocker) to attenuate renal fibrosis in diabetic nephropathy models .

- Sparsentan (dual angiotensin II/ETA) : In phase III trials, reduces proteinuria by 41.5% in focal segmental glomerulosclerosis (FSGS) .

Q. How are endothelin receptor antagonists applied in cancer research?

Q. Tables

Q. Table 1. Selectivity Profiles of Common Endothelin Antagonants

Q. Table 2. Resolving Receptor Subtype Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.